Azido-PEG4-alpha-D-mannose
Overview
Description
Azido-PEG4-alpha-D-mannose is a compound that consists of a polyethylene glycol (PEG) chain with four ethylene glycol units, an azide functional group, and an alpha-D-mannose moiety. This compound is primarily used as a linker in bioconjugation and drug delivery applications due to its unique chemical properties, which include high solubility, stability, and biocompatibility .
Mechanism of Action
Target of Action
Azido-PEG4-alpha-D-mannose is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The azide group in the compound enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The compound’s polyethylene glycol (peg) chain is known to improve solubility, stability, and biocompatibility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This could potentially enhance its efficacy in physiological environments.
Biochemical Analysis
Biochemical Properties
Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, therefore, plays a crucial role in the formation of these PROTACs, interacting with both the E3 ubiquitin ligase and the target protein to facilitate the degradation of the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the interaction between the E3 ubiquitin ligase and the target protein, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This allows it to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Temporal Effects in Laboratory Settings
Given its role in the formation of PROTACs, it is likely that its effects would be observed over time as the target protein is degraded .
Metabolic Pathways
Given its role in the formation of PROTACs, it is likely that it interacts with enzymes involved in protein degradation .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely that it is found in areas of the cell where protein degradation occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-alpha-D-mannose is synthesized through a multi-step process that involves the conjugation of azide and alpha-D-mannose to a PEG4 chainThe final step involves the conjugation of alpha-D-mannose to the PEG4-azide intermediate using glycosylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-alpha-D-mannose undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of triazoles through the reaction of the azide group with alkynes in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction is similar to CuAAC but does not require a copper catalyst.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Common reagents include copper sulfate and sodium ascorbate, with reaction conditions typically involving aqueous solvents and room temperature.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Common reagents include DBCO or BCN, with reaction conditions typically involving aqueous solvents and mild temperatures.
Major Products
The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-alpha-D-mannose has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, through bioconjugation techniques
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer and inflammation therapies
Industry: Applied in the production of advanced materials and nanotechnology, where its unique properties enhance the performance and functionality of products
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-alpha-D-glucose: Similar to Azido-PEG4-alpha-D-mannose but contains a glucose moiety instead of mannose.
Azido-PEG4-beta-D-galactose: Contains a galactose moiety and is used in similar applications.
Uniqueness
This compound is unique due to its alpha-D-mannose moiety, which provides specific targeting capabilities for cells and tissues expressing mannose-binding proteins. This specificity makes it particularly useful in targeted drug delivery and bioconjugation applications .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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